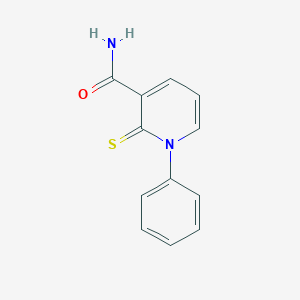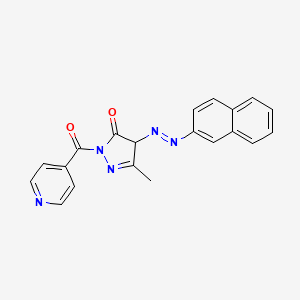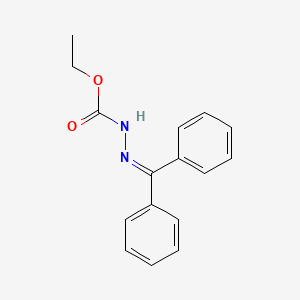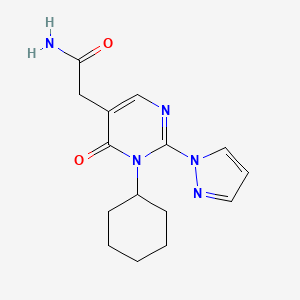
2-Chloro-n,n-dipentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-n,n-dipentylacetamide is an organic compound with the molecular formula C12H24ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two pentyl groups, and a chlorine atom is attached to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n,n-dipentylacetamide typically involves the reaction of n,n-dipentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{n,n-Dipentylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-n,n-dipentylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form n,n-dipentylamine and chloroacetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted acetamides.
Hydrolysis: n,n-Dipentylamine and chloroacetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-n,n-dipentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-n,n-dipentylacetamide involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl carbon and the chlorine atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-n,n-dimethylacetamide: Similar structure but with methyl groups instead of pentyl groups.
2-Chloro-n,n-diethylacetamide: Similar structure but with ethyl groups instead of pentyl groups.
2-Chloro-n,n-dipropylacetamide: Similar structure but with propyl groups instead of pentyl groups.
Uniqueness
2-Chloro-n,n-dipentylacetamide is unique due to the longer alkyl chains (pentyl groups), which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs and potentially useful in different applications.
Propriétés
Numéro CAS |
2567-60-4 |
|---|---|
Formule moléculaire |
C12H24ClNO |
Poids moléculaire |
233.78 g/mol |
Nom IUPAC |
2-chloro-N,N-dipentylacetamide |
InChI |
InChI=1S/C12H24ClNO/c1-3-5-7-9-14(12(15)11-13)10-8-6-4-2/h3-11H2,1-2H3 |
Clé InChI |
SFGHQGBVSJVFIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCCCC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)

![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)



![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)


![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)


![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
